Schisandrone's In Vivo Anti-Virulence Synergy: A 16-Fold Reduction in Ceftiofur MIC in a Murine MRSA Pneumonia Model
In a murine model of S. aureus pneumonia, schisandrone demonstrated significant anti-virulence synergy with the antibiotic ceftiofur. Schisandrone at a subcutaneous dose of 40 mg/kg, when combined with ceftiofur, lowered the minimum inhibitory concentration (MIC) of ceftiofur from 32 µg/mL to 2 µg/mL [1]. This 16-fold reduction is a quantifiable, clinically relevant metric of schisandrone's ability to potentiate conventional antibiotic therapy. In contrast, many Hla inhibitors, such as 7,8-dihydroxyflavone, have shown in vitro Hla inhibition but lack this specific in vivo synergy data with a clinically used antibiotic [2].
| Evidence Dimension | Potentiation of Antibiotic Efficacy (MIC Reduction) |
|---|---|
| Target Compound Data | MIC of ceftiofur reduced from 32 µg/mL to 2 µg/mL |
| Comparator Or Baseline | Ceftiofur alone (MIC = 32 µg/mL) |
| Quantified Difference | 16-fold reduction in ceftiofur MIC |
| Conditions | In vivo murine S. aureus pneumonia model; Schisandrone (40 mg/kg, s.c.) + Ceftiofur |
Why This Matters
This data provides a quantitative, in vivo benchmark for schisandrone's anti-virulence potential, directly comparing its synergy with a clinical antibiotic, which is a key differentiator for groups developing adjunctive anti-MRSA therapies.
- [1] MedChemExpress. Schisandrone. Product Datasheet. View Source
- [2] Bian, N., et al. 7,8-Dihydroxyflavone attenuates the virulence of Staphylococcus aureus by inhibiting alpha-hemolysin. World J Microbiol Biotechnol. 2022. View Source
